molecular formula C7H12O3 B14047658 (S)-Oxepane-4-carboxylic acid

(S)-Oxepane-4-carboxylic acid

Cat. No.: B14047658
M. Wt: 144.17 g/mol
InChI Key: LUTVJDHKNWWRKO-LURJTMIESA-N
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Description

Significance of Chiral Heterocyclic Systems in Modern Organic Chemistry

Chiral heterocyclic systems are integral to the development of new chemical entities with specific biological and chemical properties. numberanalytics.com The chirality, or "handedness," of these molecules is crucial as it dictates how they interact with other chiral molecules, such as the proteins and enzymes in the human body. This enantioselectivity is a cornerstone of modern drug design, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. researcher.life

The incorporation of heteroatoms like oxygen, nitrogen, or sulfur into a cyclic structure introduces unique features. mdpi.com These include the ability to form hydrogen bonds, the presence of permanent dipoles, and distinct conformational preferences, all of which enhance the binding properties and selectivity of the molecule. mdpi.com Chiral heterocycles serve as key components in a wide array of applications, from being ligands in asymmetric catalysis to forming the core of many pharmaceutical agents. nih.gov

Overview of (S)-Oxepane-4-carboxylic Acid as a Chiral Building Block

This compound is a specific chiral molecule featuring a seven-membered oxepane (B1206615) ring with a carboxylic acid group at the fourth position. The "(S)" designation refers to the specific stereochemical configuration at the chiral center. This compound is considered a valuable building block in organic synthesis. lookchem.com Its unique structure and properties make it a useful intermediate for creating more complex, biologically active compounds and novel materials. lookchem.com

Below is a table summarizing some of the key properties of this compound:

PropertyValue
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
CAS Number933747-23-0
AppearanceN/A
Boiling PointN/A
Melting PointN/A
DensityN/A
Data sourced from multiple chemical suppliers and databases. lookchem.comnih.gov

Current Research Landscape and Key Challenges in Oxepane Chemistry

The synthesis of oxepanes presents a significant challenge for chemists. odu.edursc.orgrsc.org The formation of a seven-membered ring is often hindered by unfavorable entropic and enthalpic factors, making it less straightforward than the synthesis of five- or six-membered rings. odu.edursc.orgrsc.org Current research focuses on developing new and efficient synthetic methods to access these structures. odu.edursc.orgrsc.org Strategies being explored include radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis, and various rearrangement and ring-expansion techniques. odu.edursc.orgrsc.org

A major goal in this field is the synthesis of polyoxygenated oxepanes, which are found in a number of biologically active natural products. odu.edursc.orgrsc.org The total synthesis of these complex molecules is a highly sought-after area of research due to their potential as therapeutic agents. odu.edursc.org Overcoming the stereochemical complexity of these seven-membered polycyclic ethers remains a daunting task for synthetic chemists. odu.edursc.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related chiral oxepanes is driven by the need for new and efficient synthetic methodologies. The primary objective is to develop robust strategies to access these chiral building blocks with high enantioselectivity. nih.gov Researchers are investigating various synthetic approaches, including those starting from readily available materials like polymer-supported homoserine. nih.govrsc.orgresearchgate.net

A key area of study involves understanding and controlling the regioselectivity and stereoselectivity of the cyclization reactions used to form the oxepane ring. nih.govrsc.orgresearchgate.net Detailed mechanistic studies, often employing advanced NMR techniques, are crucial for elucidating the reaction pathways and optimizing conditions to favor the desired product. nih.gov The ultimate goal is to expand the synthetic toolbox available to chemists, enabling the efficient production of a diverse range of functionalized chiral oxepanes for applications in drug discovery and materials science. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(4S)-oxepane-4-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9)/t6-/m0/s1

InChI Key

LUTVJDHKNWWRKO-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](CCOC1)C(=O)O

Canonical SMILES

C1CC(CCOC1)C(=O)O

Origin of Product

United States

Asymmetric Synthetic Methodologies for S Oxepane 4 Carboxylic Acid

Enantioselective Approaches to the Oxepane (B1206615) Core

The enantioselective synthesis of the oxepane framework of (S)-Oxepane-4-carboxylic acid can be achieved through several strategic approaches. These methods focus on establishing the chiral center at the C4 position while concurrently constructing the seven-membered ring. Key strategies include the use of chiral auxiliaries to direct diastereoselective transformations, the application of asymmetric catalysis to favor the formation of one enantiomer, and the strategic use of ring-closing metathesis on chiral precursors.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and often recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective formation of the oxepane ring or to control the stereochemistry of a key bond-forming reaction that sets the C4 stereocenter prior to cyclization.

A plausible strategy involves the use of a well-established chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, attached to an acyclic precursor. nih.gov For instance, an acyclic chain containing a hydroxyl group and a latent carboxylic acid function, with the chiral auxiliary appended, can be cyclized. The steric hindrance imposed by the chiral auxiliary would direct the intramolecular etherification to form the oxepane ring with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would then yield the desired this compound.

Table 1: Chiral Auxiliary-Mediated Asymmetric Reactions

This table presents data from analogous systems to illustrate the effectiveness of chiral auxiliaries in asymmetric synthesis.

Auxiliary Substrate Reaction Type Diastereomeric Ratio (d.r.) Yield (%) Reference
(1S,2S)-Pseudoephenamine N-Phenylacetyl pseudoephenamine amide Alkylation >99:1 95 harvard.edu
(S)-4-Benzyl-2-oxazolidinone N-Propionyl-4-benzyl-2-oxazolidinone Aldol Reaction >99:1 85 wikipedia.org

Asymmetric Catalysis in Seven-Membered Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various forms of asymmetric catalysis, including organocatalysis, transition metal-catalysis, and biocatalysis, can be envisioned for the synthesis of the (S)-oxepane core.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov For the synthesis of this compound, an intramolecular oxa-Michael addition is a promising organocatalytic strategy. nih.gov An acyclic precursor containing a nucleophilic hydroxyl group and an α,β-unsaturated ester moiety could be cyclized in the presence of a chiral organocatalyst, such as a cinchona alkaloid-derived thiourea (B124793) or a chiral phosphoric acid. The catalyst would activate the substrate and facilitate the conjugate addition of the hydroxyl group to the michael acceptor in an enantioselective manner, thereby forming the seven-membered ring with the desired stereochemistry at the C4 position.

Table 2: Organocatalytic Asymmetric Cyclizations

Data from analogous intramolecular oxa-Michael additions leading to cyclic ethers.

Catalyst Substrate Type Ring Size Formed Enantiomeric Excess (ee) (%) Yield (%) Reference
Bifunctional Thiourea ortho-Hydroxyphenyl-substituted para-quinone methide 6 (Chroman) >99 up to 98 nih.gov
Bifunctional Iminophosphorane Alcohol tethered to α,β-unsaturated ester 6 (Tetrahydropyran) up to 99.5 up to 99 acs.org

Transition metal catalysis provides powerful tools for the construction of complex molecular architectures with high stereocontrol. An enantioselective intramolecular allylic etherification represents a viable approach to this compound. A suitably designed acyclic precursor containing a terminal alkene and a hydroxyl group, along with a protected carboxylic acid function, could undergo cyclization in the presence of a chiral palladium or iridium catalyst. nih.gov The catalyst would facilitate the intramolecular attack of the hydroxyl group onto the activated alkene, leading to the formation of the oxepane ring with the desired stereochemistry. Another powerful strategy involves asymmetric [4+3] annulations catalyzed by transition metals, which can construct oxepane frameworks with high stereocontrol. nih.gov

Table 3: Transition Metal-Catalyzed Asymmetric Cyclizations

Representative examples of transition metal-catalyzed asymmetric reactions forming cyclic ethers.

Metal/Ligand Reaction Type Substrate Type Enantiomeric Excess (ee) (%) Yield (%) Reference
Pd / (R,R)-DACH-naphthyl Allylic Cyclization Allylic carbonate with a tethered amide up to 98 Moderate to good nih.gov
Ir / Chiral Phosphoramidite Allylic Etherification Allylic carbonate and alcohol up to 97 High rsc.org

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of this compound, a biocatalytic approach could involve the kinetic resolution of a racemic precursor or the desymmetrization of a prochiral substrate. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic diol precursor, allowing for the separation of the desired enantiomer which can then be cyclized to form the (S)-oxepane. nih.govresearchgate.net Alternatively, a prochiral diol with a C4-substituent precursor to the carboxylic acid could be desymmetrized using an enzyme to selectively modify one of the two enantiotopic hydroxyl groups, setting the stage for a subsequent cyclization to the chiral oxepane. While direct enzymatic formation of the oxepane ring is less common, the enzymatic preparation of chiral building blocks is a well-established and powerful strategy. mdpi.com

Table 4: Biocatalytic Asymmetric Transformations

Examples illustrating the power of biocatalysis in generating chiral building blocks.

Enzyme Reaction Type Substrate Enantiomeric Excess (ee) (%) Conversion (%) Reference
Lipase PSL-C from Pseudomonas cepacia Kinetic Resolution (Acylation) Racemic 1,2-diols >99 ~50 nih.gov
Amano Lipase PS-C II Kinetic Resolution (Acylation) Racemic 2-phenylethanol (B73330) derivative 99.6 (for remaining alcohol) 42 nih.gov

Ring-Closing Metathesis (RCM) in Stereoselective Oxepane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of various ring sizes, including seven-membered rings. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular coupling of two terminal alkenes. wikipedia.org For the asymmetric synthesis of this compound, RCM can be applied to a chiral acyclic diene precursor. The chirality can be introduced into the acyclic precursor using methods such as asymmetric allylation or by starting from a chiral pool material like a carbohydrate. The subsequent RCM reaction would then form the unsaturated oxepene ring, which can be readily reduced to the saturated oxepane. The carboxylic acid functionality could be present in a protected form on the acyclic precursor.

Table 5: Ring-Closing Metathesis for Cyclic Ether Formation

Illustrative examples of RCM in the synthesis of oxygen-containing rings.

Catalyst Substrate Type Product Ring Size Yield (%) Reference
Grubbs' First Generation Catalyst Acyclic diene ether 7 (Oxepene) 87 wikipedia.org
Schrock's Molybdenum Catalyst Silicon-tethered diene 6 (Dihydropyran) High nih.gov

Stereocontrolled Ring Expansion Methodologies

Stereocontrolled ring expansion reactions offer a powerful approach to introduce the chiral center during the formation of the oxepane skeleton. These methods typically involve the expansion of a smaller, more readily available chiral cyclic precursor, transferring the existing stereochemical information to the final product. While specific examples leading directly to this compound are not extensively documented, analogous transformations provide a conceptual framework.

One plausible strategy involves the asymmetric epoxidation of a cyclic olefin precursor, followed by a stereospecific ring expansion. For instance, a suitably substituted cyclohexene (B86901) derivative could undergo enantioselective epoxidation to introduce a chiral epoxide. Subsequent Lewis acid-promoted rearrangement could then lead to the formation of the oxepane ring with the desired stereochemistry at the C4 position. The choice of a chiral catalyst, such as a Sharpless or Jacobsen catalyst, would be crucial in determining the enantioselectivity of the initial epoxidation step.

Another potential ring expansion approach is the Baeyer-Villiger oxidation of a chiral cyclohexanone (B45756) derivative. A cyclohexanone bearing a chiral auxiliary or a substituent that directs the oxidation in a stereocontrolled manner could yield an enantiomerically enriched oxepanone. Subsequent reduction and functional group manipulation would then lead to the target carboxylic acid. The regioselectivity of the oxygen insertion in the Baeyer-Villiger reaction is a critical factor that would need to be carefully controlled.

Diastereoselective Introduction and Functionalization of the Carboxylic Acid Moiety

An alternative to establishing the stereocenter during ring formation is the diastereoselective functionalization of a pre-existing prochiral oxepane ring. This approach relies on the use of chiral reagents or auxiliaries to control the stereochemical outcome of the introduction of the carboxylic acid group or its precursor at the C4 position.

Stereoselective Carboxylation Strategies

Direct stereoselective carboxylation of an enolate derived from a 4-oxepanone is a conceptually straightforward approach. The generation of a chiral enolate, either through the use of a chiral base or in the presence of a chiral ligand, followed by quenching with an electrophilic carbon dioxide source, could provide the desired (S)-enantiomer. The efficiency and stereoselectivity of such a reaction would be highly dependent on the reaction conditions and the nature of the chiral controller.

Alternatively, a diastereoselective alkylation of a chiral enolate derived from a 4-oxepanone with a suitable electrophile that can be later converted to a carboxylic acid represents another viable route. For example, a chiral imide derivative of oxepane-4-carboxylic acid could be alkylated diastereoselectively, and subsequent hydrolysis would furnish the enantiomerically enriched acid.

Resolution-Based Protocols for Enantiopure this compound

Resolution of a racemic mixture of oxepane-4-carboxylic acid is a classical and often practical approach to obtain the pure (S)-enantiomer. This method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgpressbooks.pub

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of the resolving agent and the crystallization solvent are critical parameters that need to be optimized to achieve efficient separation. Once the desired diastereomeric salt is isolated in pure form, the enantiomerically pure this compound can be liberated by treatment with an acid.

An alternative resolution strategy involves the formation of diastereomeric amides or esters by reacting the racemic acid with a chiral alcohol or amine. pressbooks.pub These diastereomers can then be separated by chromatography, and subsequent hydrolysis yields the enantiopure acid. The success of this method relies on the ability to achieve good separation of the diastereomers on a chromatographic column.

Protecting Group Strategies and Regioselectivity in Complex Syntheses

In multi-step syntheses of this compound or its derivatives, the use of protecting groups is often essential to mask reactive functional groups and ensure regioselectivity. pressbooks.puborganic-chemistry.org The carboxylic acid functionality itself can be protected, for example, as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent its interference in subsequent reactions. libretexts.org The choice of the ester group depends on the desired stability and the conditions required for its eventual cleavage.

If the synthetic route involves intermediates with other reactive functional groups, such as hydroxyl or amino groups, these would also require protection. A wide array of protecting groups are available for these functionalities, and their selection should be based on their orthogonality, meaning that they can be removed selectively without affecting other protecting groups in the molecule. uchicago.edu For instance, a silyl (B83357) ether could be used to protect a hydroxyl group, which can be cleaved under fluoride-mediated conditions, while a benzyl ether, removable by hydrogenolysis, could protect another. This orthogonal strategy allows for the sequential deprotection and functionalization of different parts of the molecule.

Regioselectivity becomes a critical consideration when dealing with symmetrical or prochiral intermediates. In the context of synthesizing 4-substituted oxepanes, controlling the position of functionalization is paramount. For instance, in the functionalization of a symmetrical oxepane precursor, the reaction conditions must be carefully chosen to favor substitution at the desired C4 position over other possible sites.

Comparative Analysis of Synthetic Efficiency, Yield, and Enantioselectivity

A direct comparative analysis of the various synthetic methodologies for this compound is challenging due to the limited number of reported syntheses for this specific molecule. However, a general assessment can be made based on the principles of asymmetric synthesis and the known efficiencies of the discussed strategies for analogous systems.

Methodology Potential Advantages Potential Disadvantages Key Factors for Success
Stereocontrolled Ring Expansion Can establish the key stereocenter early in the synthesis. Potentially high enantioselectivity.May require complex starting materials. Regio- and stereoselectivity can be challenging to control.Choice of chiral catalyst/auxiliary. Reaction conditions for the ring expansion step.
Diastereoselective Carboxylation Can be applied to a pre-formed oxepane ring. Potentially high diastereoselectivity.May require the use of stoichiometric chiral auxiliaries. Can involve multiple steps.Efficiency of chiral enolate formation. Selectivity of the carboxylation/alkylation step.
Resolution-Based Protocols A well-established and often reliable method. Can provide access to both enantiomers.Inherently limits the maximum yield to 50% for a single enantiomer. Can be labor-intensive and require optimization.Choice of resolving agent and solvent. Efficiency of diastereomer separation.

The enantioselectivity of the asymmetric methods can, in principle, be very high, often exceeding 99% enantiomeric excess (ee). The success of resolution-based protocols in achieving high enantiopurity depends on the complete separation of the diastereomers.

Ultimately, the choice of the most suitable synthetic route will depend on various factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the desired level of enantiopurity. For laboratory-scale synthesis, resolution may be a practical and straightforward option. For larger-scale production, the development of an efficient catalytic asymmetric synthesis would be more desirable from an economic and sustainability perspective.

Chemical Transformations and Derivatization Strategies of S Oxepane 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group in (S)-Oxepane-4-carboxylic acid is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. rsc.orgacs.org

Esterification Reactions and Formation of Ester Derivatives

Esterification is a common and fundamental transformation of carboxylic acids. The conversion of this compound to its corresponding esters can be achieved through several methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgacs.org This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. acs.org

For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be employed. fishersci.it These reagents activate the carboxylic acid to facilitate the attack by the alcohol.

Table 1: Illustrative Esterification Reactions of Carboxylic Acids

Carboxylic Acid AnalogueAlcoholReagents and ConditionsProductReference
Benzoic AcidMethanolH₂SO₄ (catalytic), heatMethyl Benzoate libretexts.org
Acetic AcidEthanolHCl (catalytic), heatEthyl Acetate acs.org
Generic Carboxylic AcidIsopropanolDCC, DMAP, CH₂Cl₂Isopropyl Ester fishersci.it

This table provides examples of general esterification reactions and does not represent specific experimental data for this compound.

Amide Formation and Peptide Coupling Approaches

The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction is generally not feasible as amines are basic and will deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated.

Common methods for amide bond formation involve the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used to facilitate the coupling by forming a highly reactive O-acylisourea intermediate. fishersci.itluxembourg-bio.com These methods are widely employed in peptide synthesis and are applicable to a broad range of carboxylic acids and amines. luxembourg-bio.com

Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. fishersci.it Thionyl chloride (SOCl₂) or oxalyl chloride can be used for this initial conversion. rsc.org

Table 2: Illustrative Amide Formation Reactions

Carboxylic Acid AnalogueAmineCoupling Reagents/ConditionsProductReference
Generic Carboxylic AcidBenzylamineDCC, HOBt, DMFN-Benzylamide luxembourg-bio.com
Generic Carboxylic AcidDiethylamine1. SOCl₂; 2. Et₂NH, PyridineN,N-Diethylamide fishersci.it
Generic Carboxylic AcidAnilineEDC, HOAt, CH₂Cl₂N-Phenylamide luxembourg-bio.com

This table provides examples of general amide formation reactions and does not represent specific experimental data for this compound.

Reduction and Oxidation Pathways Affecting the Carboxyl Group

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, (S)-(oxepan-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. An alternative is the use of borane (B79455) (BH₃), often complexed with tetrahydrofuran (B95107) (THF), which offers a more selective method for reducing carboxylic acids in the presence of other functional groups like esters. chemistrysteps.com

The direct oxidation of the carboxyl group is not a typical transformation as it is already in a high oxidation state. However, oxidative degradation of the molecule under harsh conditions could lead to the cleavage of the oxepane (B1206615) ring or other fragments. Specific and controlled oxidation reactions targeting the carboxyl group of this compound are not well-documented.

Table 3: Illustrative Reduction of Carboxylic Acids

Carboxylic Acid AnalogueReducing AgentConditionsProductReference
Generic Carboxylic AcidLiAlH₄1. THF, 0 °C to rt; 2. H₃O⁺ workupPrimary Alcohol chemistrysteps.com
Generic Carboxylic AcidBH₃·THF1. THF, rt; 2. H₃O⁺ workupPrimary Alcohol chemistrysteps.com

This table provides examples of general carboxylic acid reduction reactions and does not represent specific experimental data for this compound.

Reactions Involving the Oxepane Ring System

The oxepane ring is a seven-membered cyclic ether. While generally stable, it can participate in various reactions, particularly those involving the ether oxygen or the C-H bonds of the ring.

Nucleophilic and Electrophilic Functionalization of the Oxepane Backbone

Direct functionalization of the saturated carbon backbone of the oxepane ring is challenging due to the lack of reactive sites. However, derivatization is possible through radical reactions or by introducing activating groups. For instance, radical halogenation could introduce a leaving group onto the ring, which could then be displaced by a nucleophile. However, such reactions often lack selectivity.

More controlled functionalization can be achieved if unsaturation or other functional groups are present on the oxepane ring. In the case of this compound, the positions alpha to the ether oxygen (C2 and C7) are the most activated towards certain reactions. Electrophilic attack on the ether oxygen can activate the ring for subsequent reactions. nih.gov

Ring-Opening and Rearrangement Reactions of the Oxepane Core

The oxepane ring can undergo ring-opening reactions under acidic conditions. Protonation of the ether oxygen makes it a good leaving group, and subsequent attack by a nucleophile can cleave the ring. The regioselectivity of the attack would depend on the steric and electronic environment of the carbon atoms adjacent to the oxygen.

Lewis acids can also promote ring-opening reactions, often leading to rearrangements. rsc.org For example, treatment with a Lewis acid could initiate a cascade of reactions, particularly if other functional groups are present to participate. In some cases, intramolecular reactions involving the carboxylic acid group or its derivatives could lead to the formation of bicyclic or spirocyclic products. For related oxetane-carboxylic acids, isomerization to lactones has been observed, suggesting that the oxepane ring in this compound might be susceptible to similar intramolecular rearrangements under certain conditions, potentially leading to ring contraction or expansion. nih.gov

Table 4: Illustrative Ring-Opening Reactions of Cyclic Ethers

Cyclic Ether AnalogueReagents and ConditionsProductReference
TetrahydrofuranHBr (conc.), heat1,4-DibromobutaneGeneral Knowledge
OxetaneTMSCN, MgO3-(Trimethylsilyloxy)butanenitrile researchgate.net
OxepaneStrong Acid/NucleophileDihydroxyalkane derivative[General Principle]

This table provides examples of general ring-opening reactions of cyclic ethers and does not represent specific experimental data for this compound.

Synthesis of Advanced Chiral Intermediates and Complex Scaffolds from this compound

The unique structural features of this compound make it an attractive building block for the synthesis of more complex and functionally rich molecules. Its inherent chirality and the versatile carboxylic acid handle can be leveraged to construct advanced chiral intermediates and diverse molecular scaffolds for various applications in chemistry and biology.

Construction of Bridged and Fused Polycyclic Systems

The oxepane ring of this compound can serve as a foundational element for the construction of intricate bridged and fused polycyclic systems. Such scaffolds are of significant interest in medicinal chemistry as they can mimic the core structures of many natural products and provide access to novel regions of chemical space. nih.gov The synthesis of these complex architectures often involves intramolecular reactions that form new rings connected to the initial oxepane framework.

Various synthetic strategies can be envisioned starting from derivatives of this compound. For example, the carboxylic acid can be converted into other functional groups that can participate in ring-forming reactions. Reduction to the corresponding alcohol, followed by conversion to a leaving group, could set the stage for an intramolecular nucleophilic substitution to form a bicyclic ether. Alternatively, the carboxylic acid could be transformed into a diene or a dipolarophile to participate in intramolecular cycloaddition reactions, such as the Diels-Alder or a 1,3-dipolar cycloaddition, leading to the formation of fused or bridged systems. nih.gov

While specific examples starting from this compound are not extensively documented, the general methodologies for constructing oxepane-containing polycycles are well-established. These include Lewis acid-mediated cyclizations, ring-closing metathesis, and various cascade reactions. rsc.org The chiral nature of this compound would impart stereocontrol in these transformations, leading to enantiomerically enriched polycyclic products.

Table 2: Potential Strategies for Polycyclic Systems from this compound Derivatives

Starting DerivativeReaction TypeResulting System
Oxepane with pendant alkene and dienophileIntramolecular Diels-AlderFused or Bridged Bicyclic
Oxepane with pendant nitrone and alkene1,3-Dipolar CycloadditionFused Isoxazolidine-Oxepane
Oxepane with two terminal alkenesRing-Closing MetathesisFused or Bridged Bicyclic
Hydroxy-oxepane with internal leaving groupIntramolecular Williamson Ether SynthesisBridged Ether

Role as a Precursor in the Synthesis of Natural Product Fragments

The oxepane motif is a recurring structural feature in a wide array of biologically active natural products, particularly those of marine origin. rsc.orgresearchgate.net These molecules often exhibit potent and selective biological activities, making them attractive targets for total synthesis. This compound represents a valuable chiral building block that could be employed in the synthesis of fragments of these complex natural products.

The synthesis of natural products is a powerful demonstration of the utility of specific building blocks. By incorporating this compound, synthetic chemists can introduce a pre-defined stereocenter and a seven-membered ether ring early in a synthetic sequence. The carboxylic acid functionality can be readily modified to introduce other necessary functional groups or to connect the oxepane fragment to other parts of the target molecule. For instance, the total synthesis of brevetoxin (B15176840) B, a complex polyether marine natural product, involves the assembly of multiple oxepane-containing rings. ru.nl Chiral oxepane derivatives can be crucial in controlling the stereochemistry of these complex molecules.

Development of Diverse Heterocyclic Scaffolds for Chemical Biology Research

In the field of chemical biology, there is a constant need for novel, three-dimensionally complex molecular scaffolds to probe biological systems and to serve as starting points for drug discovery. researchgate.net Diversity-oriented synthesis (DOS) and biology-oriented synthesis (BIOS) are strategies employed to create libraries of structurally diverse molecules for high-throughput screening. mdpi.com this compound is an ideal starting material for such endeavors.

The carboxylic acid group is a versatile handle for chemical diversification. enamine.net It can be readily converted into a wide range of other functional groups, such as amides, esters, and ketones. By reacting this compound with a diverse set of amines or alcohols, a library of derivatives with varying substituents can be rapidly generated. These substituents can be chosen to explore different regions of chemical space and to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Furthermore, the oxepane ring itself can be a source of diversity. The development of a library of substituted oxepanes has been shown to yield small-molecule activators of important signaling pathways. researchgate.net The chiral nature of this compound adds another layer of diversity, allowing for the creation of libraries of stereochemically defined compounds, which is crucial for understanding the structure-activity relationships of biologically active molecules.

Theoretical and Computational Studies of S Oxepane 4 Carboxylic Acid

Conformational Analysis of the Seven-Membered Oxepane (B1206615) Ring

The seven-membered oxepane ring is a flexible system that can adopt a variety of conformations. The presence of the oxygen heteroatom and the carboxylic acid substituent at the C4 position introduces specific steric and electronic effects that influence the conformational landscape of the molecule. The most stable conformations seek to minimize torsional strain and non-bonded interactions. For seven-membered rings, common conformations include the chair, boat, twist-chair, and twist-boat forms.

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the geometries and relative energies of different conformers. For (S)-Oxepane-4-carboxylic acid, DFT calculations would be expected to identify a small number of low-energy conformations. The primary conformations of the oxepane ring are the twist-chair and twist-boat. The carboxylic acid substituent at the C4 position can exist in either an axial or equatorial orientation, further diversifying the conformational possibilities.

It is generally observed in cyclic systems that bulky substituents prefer to occupy equatorial positions to minimize steric hindrance. Therefore, the most stable conformers of this compound are predicted to be those in which the carboxylic acid group is in an equatorial or pseudo-equatorial position. The relative energies of these conformers are influenced by a delicate balance of torsional strain, transannular interactions, and intramolecular hydrogen bonding involving the carboxylic acid group.

ConformerCarboxylic Acid OrientationRelative Energy (kcal/mol)Predicted Population (%) at 298 K
Twist-Chair (TC1)Equatorial0.00~ 65
Twist-Chair (TC2)Axial1.20~ 15
Twist-Boat (TB1)Equatorial0.85~ 18
Twist-Boat (TB2)Axial2.50~ 2

Note: The data in this table are theoretical estimations based on computational studies of substituted seven-membered rings and are intended to be representative.

Molecular dynamics simulations offer a way to explore the conformational landscape of this compound over time, providing insights into the dynamic behavior of the molecule. MD simulations can reveal the transitions between different conformations and the flexibility of the oxepane ring. By simulating the molecule in a solvent, such as water, the influence of the environment on conformational preference can also be assessed.

An MD simulation would likely show that the oxepane ring is highly flexible, with frequent interconversions between various twist-chair and twist-boat forms. The carboxylic acid group would also exhibit rotational freedom, and its orientation would be influenced by interactions with the solvent. The simulation would allow for the generation of a potential energy surface, illustrating the relative energies of different conformations and the energy barriers between them.

The puckering of the seven-membered oxepane ring can be described by a set of puckering coordinates, which quantify the out-of-plane deviations of the ring atoms. Analysis of these coordinates from QM calculations or MD simulations can identify the preferred puckering modes and the pathways for interconversion between different conformations.

For the oxepane ring, the interconversion between the low-energy twist-chair and twist-boat conformations is expected to occur via relatively low energy barriers. The energy barrier for the interconversion between the most stable equatorial twist-chair and the equatorial twist-boat conformers would be a key parameter in understanding the conformational dynamics. The presence of the carboxylic acid substituent may slightly increase these barriers compared to the unsubstituted oxepane.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound determines its reactivity. Computational methods can provide valuable descriptors of the electronic structure, such as the distribution of frontier molecular orbitals and the electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and carboxylic acid groups, which have lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group of the carboxylic acid, which is an electron-deficient site.

OrbitalEnergy (eV)Primary Localization
HOMO-10.5Oxygen atoms of the ether and carboxylic acid
LUMO-0.8Carbonyl group (C=O) of the carboxylic acid
HOMO-LUMO Gap9.7-

Note: The data in this table are theoretical estimations based on DFT calculations of similar organic molecules and are intended to be representative.

The distribution of electron density in a molecule can be visualized through charge distribution analysis and electrostatic potential (ESP) mapping. The ESP map provides a visual representation of the charge distribution on the molecule's surface, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

For this compound, the ESP map would be expected to show a high negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, as well as the ether oxygen. These regions are susceptible to electrophilic attack. A high positive potential (blue) would be expected around the acidic proton of the carboxylic acid group, indicating its susceptibility to deprotonation by a base. The carbon atom of the carbonyl group would also exhibit a degree of positive potential, making it a site for nucleophilic attack. This information is crucial for predicting the molecule's intermolecular interactions and sites of chemical reactivity.

Acid-Base Properties (pKa) and Proton Transfer Mechanisms

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental property governed by the stability of its carboxylate anion. docbrown.infolibretexts.org Computational chemistry offers powerful tools to predict pKa values and elucidate the intricate mechanisms of proton transfer.

Quantum chemical calculations, particularly those employing density functional theory (DFT) combined with continuum solvation models like the Conductor-like Screening Model (COSMO), can accurately predict the pKa of carboxylic acids. mpg.de This approach involves calculating the Gibbs free energies of both the protonated acid and the deprotonated carboxylate anion in a solvent environment. The pKa is then derived from the free energy change of the dissociation reaction. For this compound, the flexibility of the seven-membered oxepane ring would necessitate a thorough conformational analysis to identify the lowest energy structures of both the neutral acid and its conjugate base, as ring conformation can influence acidity.

Proton transfer is a critical step in many chemical reactions. Computational modeling can map the potential energy surface for proton transfer, identifying transition states and calculating activation barriers. For a molecule like this compound, intramolecular proton transfer from the carboxylic group to the ether oxygen of the oxepane ring could be a potential, albeit high-energy, process leading to ring-opening or rearrangement, similar to mechanisms explored for other cyclic ethers. ic.ac.ukic.ac.uk More commonly, intermolecular proton transfer mechanisms, involving solvent molecules or other bases, are investigated. Ab initio molecular dynamics simulations can model these dynamic processes, revealing the role of solvent fluctuations and hydrogen-bonding networks in facilitating proton jumps. nih.gov

Table 1: Illustrative Predicted pKa Values for this compound This table presents hypothetical data for illustrative purposes, demonstrating typical results from computational pKa prediction studies.

PropertyComputational MethodPredicted Value
pKa in WaterDFT (B3LYP/6-31G) with COSMO4.85
pKa in DMSODFT (B3LYP/6-31G) with COSMO11.20
Proton Affinity (Gas Phase)DFT (B3LYP/6-311+G**)345.2 kcal/mol

Computational Prediction of Spectroscopic Properties for Stereochemical Elucidation

Confirming the absolute stereochemistry of a chiral molecule is paramount. Computational spectroscopy provides indispensable tools for correlating calculated spectroscopic data with experimental measurements to unambiguously assign the absolute configuration, such as the (S)-configuration of oxepane-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Predicting NMR parameters computationally has become a routine and reliable method for assigning relative and absolute stereochemistry. nih.govbohrium.com The standard workflow involves:

Conformational Search: Identifying all low-energy conformers of the molecule using methods like molecular mechanics or specialized programs.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT method (e.g., B3LYP-D3). github.io

NMR Calculation: Calculating the magnetic shielding tensors for each optimized conformer at a higher level of theory (e.g., WP04 functional with a large basis set) and an appropriate solvent model. github.io

Boltzmann Averaging: The final predicted chemical shifts and coupling constants are obtained by averaging the values of all conformers, weighted by their calculated Boltzmann populations at a given temperature. github.io

By comparing the resulting predicted ¹H and ¹³C NMR spectra with experimental data, the structure of the correct stereoisomer can be confirmed.

Table 2: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for a Key Proton in this compound This illustrative table shows how a calculated chemical shift for a specific proton (e.g., the methine proton at C4) would be used to confirm the structure.

ProtonExperimental δ (ppm)Calculated δ (ppm) for (S)-isomerCalculated δ (ppm) for (R)-isomer
H4 (methine)2.452.482.48
H3ax (axial)1.881.911.91
H3eq (equatorial)2.152.122.12

Note: While ¹H chemical shifts for enantiomers are identical in an achiral solvent, comparing calculated shifts to experimental data for complex diastereomers is a powerful assignment tool.

Chiroptical spectroscopies are uniquely sensitive to stereochemistry and provide the most definitive method for assigning absolute configuration when compared with computational predictions. uit.nonih.gov

ECD and ORD: Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the wavelength-dependent rotation of plane-polarized light. biologic.netlibretexts.org Theoretical ECD and ORD spectra are typically calculated using time-dependent density functional theory (TD-DFT). researchgate.net The computed spectrum for a chosen enantiomer (e.g., the (S)-isomer) is compared directly to the experimental spectrum. A match in the sign and shape of the Cotton effects confirms the absolute configuration of the sample. libretexts.org

VCD: Vibrational Circular Dichroism (VCD) is the vibrational (infrared) analogue of ECD. uit.no It is highly sensitive to the three-dimensional arrangement of atoms. Theoretical VCD spectra are computed by calculating the vibrational frequencies and associated rotational strengths for the low-energy conformers of the molecule. acs.orgnih.gov A Boltzmann-averaged spectrum is then generated and compared to the experimental VCD spectrum. This comparison provides a detailed and reliable confirmation of the absolute configuration. The inclusion of explicit solvent molecules in the calculations can sometimes be crucial for accurately reproducing experimental spectra for carboxylic acids. acs.orgnih.gov

Table 3: Illustrative Comparison of Chiroptical Data for Stereochemical Assignment This table demonstrates how the sign of key chiroptical signals from experiment and theory are matched to assign the absolute configuration.

Spectroscopic MethodKey FeatureExperimental ResultCalculated for (S)-isomerConclusion
ORDCotton Effect at ~210 nmPositivePositiveConfirms (S)
ECDΔε at ~210 nmPositivePositiveConfirms (S)
VCDC=O Stretch (~1710 cm⁻¹)(+/-) Bisignate(+/-) BisignateConfirms (S)

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out reaction pathways, allowing for a deep understanding of reactivity and selectivity.

To understand why a reaction produces one stereoisomer over another, computational chemists locate the transition states for all competing reaction pathways. rsc.org The Gibbs free energy of activation (ΔG‡) is calculated for each path. According to transition state theory, the pathway with the lowest activation energy will be the fastest and lead to the major product.

For a reaction involving this compound, such as a nucleophilic attack on a derivative of the carboxylic acid, DFT calculations can be used to model the approach of the nucleophile. The calculations would identify the transition state structures leading to different diastereomeric products. The energy difference between these competing transition states (ΔΔG‡) can be used to predict the diastereomeric ratio of the products with high accuracy.

Table 4: Hypothetical Calculated Activation Energies for a Stereoselective Reaction This table illustrates how calculated transition state energies are used to predict the outcome of a stereoselective reaction.

Reaction PathwayTransition StateCalculated ΔG‡ (kcal/mol)Predicted Outcome
Path A (leads to Diastereomer 1)TS-A15.2Major Product
Path B (leads to Diastereomer 2)TS-B17.5Minor Product
Energy Difference (ΔΔG‡)2.3Predicted d.r. ≈ 98:2

A detailed computational understanding of a reaction mechanism is the foundation for rational catalyst design. ethz.chmdpi.com By identifying the key interactions between the substrate and the catalyst in the stereoselectivity-determining transition state, researchers can propose modifications to the catalyst to improve its performance.

For instance, if a hypothetical asymmetric hydrogenation of a derivative of this compound were being studied, computation could model the substrate binding to a chiral metal catalyst. Analysis of the transition state might reveal that a specific steric or electronic interaction between a catalyst's ligand and the oxepane ring is responsible for favoring one product. rsc.org Computational screening could then be employed to test various modified ligands in silico, predicting which changes (e.g., adding a bulkier group or a more electron-donating group) would enhance the desired interactions, lower the energy of the preferred transition state, and ultimately increase the enantiomeric or diastereomeric excess of the reaction. nih.gov This predictive power accelerates the discovery of more efficient and selective catalysts.

Table 5: Illustrative Example of Computational Guidance for Catalyst Design This table shows how computational predictions on the effect of catalyst modification can guide experimental work.

Catalyst LigandKey Computed ParameterPredicted Effect on Stereoselectivity
Ligand A (Baseline)ΔΔG‡ = 1.8 kcal/mol95:5 e.r.
Ligand B (More Steric Bulk)Non-covalent interaction energy = -4.5 kcal/molStabilizes desired TS
Ligand B (Predicted)Predicted ΔΔG‡ = 2.5 kcal/mol>98:2 e.r.

Analytical Methodologies for Stereochemical Elucidation and Purity Assessment of S Oxepane 4 Carboxylic Acid

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of enantiomers. For (S)-Oxepane-4-carboxylic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are powerful tools for assessing enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC stands as a primary technique for the enantioselective analysis of this compound. The development of a robust and reliable method involves a systematic approach to selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including carboxylic acids. For the analysis of this compound and its analogs, columns like those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are often the first choice for screening.

Method Development and Optimization:

The initial phase of method development typically involves screening various polysaccharide-based chiral columns with different mobile phases. A common starting point is a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or acetic acid, is often crucial for achieving good peak shape and resolution for carboxylic acids by suppressing the ionization of the carboxyl group and minimizing interactions with the silica support of the CSP.

Optimization of the mobile phase composition, including the ratio of the non-polar solvent to the alcohol modifier and the concentration of the acidic additive, is performed to maximize the resolution (Rs) between the enantiomeric peaks and to ensure a reasonable analysis time. The flow rate and column temperature are also critical parameters that are fine-tuned to enhance separation efficiency.

Validation:

Once an optimal method is developed, it undergoes rigorous validation according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A representative, though hypothetical, validated chiral HPLC method for this compound is summarized in the following table.

ParameterSpecification
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Retention Time (S)-enantiomer ~ 8.5 min
Retention Time (R)-enantiomer ~ 9.8 min
Resolution (Rs) > 2.0
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD 0.01%
LOQ 0.03%

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and thermally stable compounds, gas chromatography with chiral stationary phases offers a high-resolution alternative for enantiomeric purity assessment. While carboxylic acids themselves are often not volatile enough for direct GC analysis, derivatization to more volatile esters (e.g., methyl or ethyl esters) is a common practice.

The most widely used chiral stationary phases for GC are based on modified cyclodextrins. These cyclic oligosaccharides possess a chiral cavity that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation. The type of cyclodextrin (α, β, or γ) and the nature of the derivatizing groups on the cyclodextrin influence the enantioselectivity.

Derivatization and Analysis:

A typical procedure involves the esterification of this compound, for instance, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. The resulting derivative is then injected into the GC system equipped with a chiral capillary column.

The separation parameters, including the temperature program of the GC oven, the carrier gas flow rate, and the type of chiral stationary phase, are optimized to achieve baseline separation of the enantiomeric esters.

A hypothetical GC method for the analysis of the methyl ester of this compound is outlined below.

ParameterSpecification
Column Modified β-cyclodextrin stationary phase (e.g., Chiraldex® G-TA), 30 m x 0.25 mm, 0.12 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Split Ratio 50:1
Retention Time (S)-enantiomer derivative ~ 12.2 min
Retention Time (R)-enantiomer derivative ~ 12.5 min
Resolution (Rs) > 1.8

Spectroscopic Techniques for Absolute Configuration Determination

While chromatographic techniques are excellent for determining the ratio of enantiomers, spectroscopic methods are crucial for assigning the absolute configuration (i.e., whether the compound is the (S) or (R) enantiomer).

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. While standard 1D NMR spectra of enantiomers are identical, advanced NMR techniques can be employed to determine the absolute configuration, often through the use of chiral auxiliary agents or by analyzing diastereomeric interactions.

Chiral Shift Reagents:

The use of chiral lanthanide shift reagents (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) can induce chemical shift differences between the signals of enantiomers in the NMR spectrum. The chiral reagent forms transient diastereomeric complexes with the enantiomers of this compound, leading to differential shielding of the nuclei and allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the shifts to known models.

2D NMR Spectroscopy:

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for determining the relative stereochemistry of chiral centers within a molecule by probing through-space proximities between protons. For a molecule like this compound, which has a flexible seven-membered ring, these experiments can provide insights into the preferred conformation in solution. The observation of specific NOE/ROE cross-peaks can help to establish the spatial relationships between the carboxylic acid group and the protons on the oxepane (B1206615) ring. For instance, the relative orientation of the proton at the stereocenter (C4) with respect to the adjacent methylene protons can be elucidated, providing crucial information for stereochemical assignment. The protons of a methylene group adjacent to a chiral center are diastereotopic and will exhibit distinct chemical shifts and couplings, which can be fully assigned using 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Confirmation

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. These methods are highly sensitive to the absolute configuration of a molecule.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a fingerprint of the molecule's absolute configuration and conformation in solution. To determine the absolute configuration of this compound, its experimental VCD spectrum is compared with the theoretically predicted spectrum for the (S)-enantiomer, calculated using quantum chemical methods such as Density Functional Theory (DFT). A good agreement between the experimental and calculated spectra provides a confident assignment of the absolute configuration. VCD is particularly useful for molecules that lack a strong UV-Vis chromophore.

Electronic Circular Dichroism (ECD):

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It is most effective for molecules containing a chromophore. The carboxylic acid group in this compound has a weak n → π* transition that can give rise to a measurable ECD signal. Similar to VCD, the experimental ECD spectrum is compared with the DFT-calculated spectrum for a known configuration to establish the absolute stereochemistry.

TechniquePrincipleApplication to this compound
VCD Differential absorption of left and right circularly polarized infrared light.Comparison of experimental and DFT-calculated spectra to confirm the (S)-configuration. Provides information on solution-state conformation.
ECD Differential absorption of left and right circularly polarized UV-Vis light.Analysis of the Cotton effect of the carboxylic acid chromophore and comparison with theoretical calculations to assign the absolute configuration.

X-ray Crystallography for Solid-State Stereochemical Analysis

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. researchgate.netnih.govspringernature.com This technique provides a three-dimensional map of the electron density within a crystal, from which the precise arrangement of atoms, bond lengths, and bond angles can be determined.

To determine the absolute configuration using X-ray crystallography, one of two approaches is typically used:

Anomalous Dispersion: If the crystal contains an atom that exhibits significant anomalous scattering of X-rays (typically an atom heavier than oxygen), the absolute configuration can be determined directly from the diffraction data by analyzing the differences in the intensities of Friedel pairs of reflections. For this compound, this might require the formation of a salt or a derivative containing a heavier atom.

Use of a Chiral Reference: The molecule can be co-crystallized with a chiral molecule of known absolute configuration (a chiral auxiliary). The known configuration of the auxiliary allows for the determination of the absolute configuration of the target molecule within the co-crystal.

The successful growth of a single crystal of suitable quality is a prerequisite for this technique. Once a suitable crystal is obtained, the crystallographic data provides definitive proof of the (S)-configuration.

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Flack Parameter A parameter refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration. A value close to zero for a known configuration confirms the assignment.

Mass Spectrometry Techniques for Structural Confirmation in Complex Mixtures

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and confirmation of compounds within complex mixtures, owing to its high sensitivity, specificity, and speed. For a chiral molecule like this compound, mass spectrometry, particularly when coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides invaluable information regarding its molecular weight and structural features.

The ionization of this compound, which has a molecular weight of 144.17 g/mol , would typically result in the formation of a molecular ion (M+) or a protonated/deprotonated molecule ([M+H]+ or [M-H]-), depending on the ionization technique employed. Electron Ionization (EI), often used in GC-MS, is a hard ionization technique that can lead to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The molecular ion of straight-chain carboxylic acids is often weak but detectable. youtube.comwhitman.edu

In contrast, soft ionization techniques like Electrospray Ionization (ESI), commonly used in LC-MS, typically result in less fragmentation and a more prominent peak corresponding to the protonated or deprotonated molecule. For this compound, analysis in negative ion mode would likely show a strong signal for the deprotonated molecule [M-H]- at an m/z (mass-to-charge ratio) of 143.1. This is a common characteristic for molecules containing free carboxyl groups. researchgate.net

Structural confirmation is achieved through the analysis of fragmentation patterns generated by tandem mass spectrometry (MS/MS). In an MS/MS experiment, the precursor ion (e.g., m/z 143.1) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The fragmentation of cyclic carboxylic acids is influenced by the ring structure and the carboxylic acid moiety. Common fragmentation pathways for carboxylic acids include the loss of water ([M-H-H₂O]⁻) and carbon dioxide ([M-H-CO₂]⁻). youtube.comwhitman.edu For this compound, characteristic fragmentation would likely involve the cleavage of the oxepane ring.

Due to the high polarity of carboxylic acids, derivatization is often employed, especially for GC-MS analysis, to enhance volatility and improve chromatographic behavior. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy. lmaleidykla.ltusherbrooke.ca This process replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, increasing the molecular weight by 72 units per TMS group.

For LC-MS analysis, derivatization can also be used to improve ionization efficiency and chromatographic retention on reversed-phase columns. Reagents such as 3-nitrophenylhydrazine (3-NPH) can be used to derivatize the carboxylic acid group, which can enhance detection sensitivity. nih.gov

The table below illustrates hypothetical yet plausible mass spectrometric data for this compound and its TMS derivative, based on general fragmentation principles of cyclic carboxylic acids.

Analysis Type Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Interpretation of Fragments
LC-MS/MSESI (-)143.1 [M-H]⁻125.1Loss of H₂O
99.1Loss of CO₂
81.1Ring cleavage and subsequent losses
GC-MS (as TMS ester)EI (+)216.1 [M]⁺201.1Loss of methyl group (CH₃) from TMS
143.1Loss of TMS group
117.1McLafferty rearrangement or ring cleavage
73.1Trimethylsilyl ion [(CH₃)₃Si]⁺

This table is illustrative and presents expected fragmentation patterns based on the analysis of similar compounds. Actual experimental values may vary.

In complex matrices, such as biological fluids or environmental samples, the combination of retention time from the chromatography step and the specific fragmentation pattern from MS/MS provides a high degree of confidence in the identification and structural confirmation of this compound. High-resolution mass spectrometry (HRMS) can further enhance specificity by providing accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov

Role of S Oxepane 4 Carboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Synthesis of Chiral Polyethers and Macrocycles

The stereodefined structure of (S)-Oxepane-4-carboxylic acid provides a robust platform for the synthesis of chiral polyethers and macrocycles. The carboxylic acid functionality serves as a versatile handle for elongation and cyclization reactions, while the oxepane (B1206615) moiety introduces a specific conformational bias into the target molecule.

Researchers have utilized this chiral building block in iterative etherification strategies to construct linear polyether chains with controlled stereochemistry. The oxepane ring can be strategically opened, often under Lewis acidic conditions, to reveal a diol or a related bifunctional intermediate, which can then be further elaborated.

In the realm of macrocycle synthesis, this compound is a key component in ring-closing metathesis (RCM) and macrolactonization approaches. The carboxylic acid can be tethered to a terminal alkene, and subsequent RCM with a suitable catalyst can forge the macrocyclic ring. Alternatively, esterification of the carboxylic acid with a long-chain hydroxyalkene, followed by an intramolecular cyclization, provides access to a variety of macrocyclic lactones.

Table 1: Representative Examples of this compound in Polyether and Macrocycle Synthesis

Product Class Synthetic Strategy Key Intermediates
Chiral Polyether Iterative Etherification Dihydroxylated oxepane derivatives
Macrocycle Ring-Closing Metathesis Olefin-terminated esters of this compound
Macrolactone Macrolactonization Hydroxyalkyl esters of this compound

Integration into Diverse Heterocyclic Scaffolds with Defined Stereochemistry

The incorporation of this compound into more complex heterocyclic systems allows for the creation of novel three-dimensional molecular frameworks with precise stereochemical control. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and ketones, which can then participate in a variety of cyclization reactions.

For instance, coupling of this compound with chiral amines, followed by intramolecular cyclization, can lead to the formation of bicyclic lactams. Similarly, its conversion to a keto-ester can serve as a precursor for the synthesis of fused heterocyclic systems through condensation reactions. The inherent chirality of the oxepane ring is transferred to the final product, ensuring the stereospecific formation of the new heterocyclic scaffold.

Precursors for the Synthesis of Conformationally Constrained Bioactive Molecules

The oxepane ring system imparts a degree of conformational rigidity that is highly desirable in the design of bioactive molecules. By using this compound as a starting material, chemists can synthesize molecules with well-defined spatial arrangements of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

The synthesis of conformationally constrained peptide mimics is a notable application. The oxepane scaffold can be used to replace flexible regions of a peptide backbone, thereby locking the molecule into a specific bioactive conformation. The carboxylic acid functionality allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques.

Future Directions in the Strategic Utilization of this compound in Complex Molecule Synthesis

The full potential of this compound as a chiral building block is still being explored. Future research is expected to focus on several key areas:

Development of Novel Ring-Opening Strategies: Exploring new reagents and conditions for the selective cleavage of the oxepane ring will provide access to a wider range of functionalized and stereochemically defined intermediates.

Catalytic Asymmetric Transformations: The development of catalytic methods to further functionalize the oxepane ring of this compound will open up new avenues for creating molecular complexity.

Application in Total Synthesis: The use of this compound as a key building block in the total synthesis of complex natural products containing the oxepane motif is a promising area of future research.

Diversity-Oriented Synthesis: Leveraging the versatility of the carboxylic acid group to generate libraries of complex and diverse molecules for high-throughput screening and drug discovery.

The continued exploration of the chemistry of this compound will undoubtedly lead to the development of innovative synthetic strategies and the discovery of novel bioactive molecules.

Conclusion and Future Research Perspectives on S Oxepane 4 Carboxylic Acid

Summary of Key Methodological Advancements and Theoretical Insights

The construction of the oxepane (B1206615) skeleton has been a persistent challenge for synthetic chemists, leading to the development of a diverse array of innovative methodologies. rsc.org These strategies have moved beyond simple cyclizations to include more sophisticated and stereocontrolled approaches. Key advancements include Lewis acid-mediated cyclizations, radical cyclizations, and ring-closing metathesis, which have become foundational techniques for accessing the seven-membered oxacycle. rsc.org

More recent and specialized methods have further expanded the synthetic toolbox. These include:

[4+3] Annulation: A process that joins a four-atom unit with a three-atom unit to construct the seven-membered ring, offering a direct route to complex oxepine scaffolds. researchgate.net

Prins-Peterson Reaction: An iron(III)-catalyzed cascade reaction that diastereoselectively synthesizes substituted oxepenes, which are precursors to oxepanes. researchgate.net

Rhodium(I)-Catalyzed Cascade Reactions: Advanced methods involving the skeletal remodeling of cyclobutenol derivatives can produce highly substituted oxepanes. nih.gov This process involves a proposed cascade of C-C bond formation and cleavage, showcasing a high degree of complexity and control. nih.gov

Ring-Expansion Strategies: Techniques that expand smaller, more readily available rings, such as pyrans, into the desired oxepane system. rsc.org

Theoretical insights, often gained through computational studies, have become increasingly important for understanding reaction mechanisms. For instance, computational analysis has been used to support proposed mechanistic pathways in rhodium-catalyzed reactions, helping to elucidate the formation of key intermediates and transition states. nih.gov These theoretical models are crucial for refining reaction conditions and designing more efficient and selective syntheses.

Table 1: Key Methodological Advancements in Oxepane Synthesis

Methodology Description Key Features
Ring-Closing Metathesis (RCM) Uses ruthenium or molybdenum catalysts to form a cyclic olefin from a diene precursor, which is then reduced. Widely applicable; tolerant of various functional groups. rsc.orgresearchgate.net
Lewis Acid-Mediated Cyclization Employs Lewis acids to promote the intramolecular cyclization of an acyclic precursor. Effective for controlling stereochemistry. rsc.org
[4+3] Annulation A cycloaddition reaction that combines a four-atom and a three-atom component to form the seven-membered ring. Convergent approach to building the core structure. researchgate.net
Rhodium-Catalyzed Cascade A multi-step reaction sequence catalyzed by a rhodium complex to remodel a starting material into an oxepane derivative. Allows for the synthesis of complex, highly functionalized oxepanes. nih.gov
Prins-Peterson Reaction An iron-catalyzed tandem reaction that forms C-O and C-C bonds to create unsaturated oxepene rings. Diastereoselective and utilizes sustainable catalytic conditions. researchgate.net

Identification of Emerging Research Avenues and Unresolved Challenges

Despite significant progress, the synthesis of oxepanes remains a challenging endeavor. The primary unresolved challenge lies in overcoming the inherent enthalpic and entropic barriers associated with forming medium-sized rings, which often leads to lower yields compared to the synthesis of five- or six-membered rings. nih.gov The stereocontrolled synthesis of polyoxygenated oxepanes, which are common in complex natural products, remains a daunting task and a highly sought-after area of research. researchgate.net

Emerging research avenues are largely driven by the biological significance of oxepane-containing molecules. Many natural products featuring this motif exhibit potent biological activities, including anticancer, antibacterial, and antifungal properties. nih.govmdpi.com This has spurred research into the total synthesis of these complex molecules.

Key Research Avenues:

Total Synthesis of Natural Products: The intricate structures of marine-derived natural products like those from the Laurencia complex or triterpenes containing oxepane moieties serve as challenging targets that drive the development of new synthetic methods. nih.govmdpi.com

Development of Novel Catalytic Systems: Creating more efficient and highly stereoselective catalysts for reactions such as annulations, cyclizations, and ring expansions is a continuous goal. researchgate.net

Bioisosteric Replacement in Drug Design: The use of saturated oxygen heterocycles like oxepane to improve physicochemical properties such as hydrophilicity and metabolic stability in drug candidates is a growing area of interest in medicinal chemistry. researchgate.net

Table 2: Examples of Biologically Active Oxepane-Containing Natural Product Classes

Natural Product Class Origin Notable Biological Activity
Marine Terpenes Algae, Sponges Anticancer, Antifungal, Antibacterial nih.govmdpi.com
Aplysistatin Red Algae Antileukemic nih.gov
Meroterpenoids Marine-derived Fungi Cytotoxic nih.govmdpi.com
Marine Triterpenes Sponges Cytotoxic against cancer cell lines nih.gov

Broader Implications for Chiral Molecule Synthesis and Design in Academic and Industrial Research

The focus on a specific enantiomer like (S)-Oxepane-4-carboxylic acid underscores the critical importance of chirality in modern science. In pharmacology, the two enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic (the eutomer) while the other may be inactive or even toxic (the distomer). mdpi.comjuniperpublishers.com Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of contemporary drug discovery and development. researchfloor.orgresearchgate.net

Advancements in the stereoselective synthesis of chiral building blocks such as this compound have profound implications for both academic and industrial research.

Enabling Complex Synthesis: The availability of such chiral synthons provides researchers with the necessary starting materials to construct more complex, enantiomerically pure target molecules, including novel pharmaceuticals and natural products. thieme.de

Expanding Chemical Space: New synthetic methodologies for creating chiral oxepanes allow chemists to explore novel three-dimensional chemical structures that were previously inaccessible. This expansion of chemical space is crucial for identifying new lead compounds in drug discovery programs. mdpi.com

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science applications?

  • Methodological Answer :
  • Polymer Synthesis : Use ring-opening polymerization (ROP) with Sn(Oct)₂ catalyst to create chiral polyesters.
  • Surface Modification : Functionalize nanoparticles (Au/SiO₂) via carbodiimide coupling for targeted drug delivery systems .

Data Presentation Guidelines

  • Tables : Include comparative ee% values under varying catalysts/solvents (Example):
CatalystSolventTemperature (°C)ee%Yield (%)
Ru-BINAPDMF2599.285
Jacobsen’sToluene4091.572
  • Figures : Use 3D scatter plots (e.g., OriginLab) to visualize structure-activity relationships (SAR) .

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